Methyl (2s)-2-phenyl-2-[(phenylmethoxy)carbonylamino]acetate
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Overview
Description
Methyl (2s)-2-phenyl-2-[(phenylmethoxy)carbonylamino]acetate is a complex organic compound with significant relevance in organic chemistry and medicinal research. The compound features a unique structural configuration, allowing it to participate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2s)-2-phenyl-2-[(phenylmethoxy)carbonylamino]acetate typically involves the following steps:
Step 1: Formation of Starting Materials : Begin with phenylalanine derivatives.
Step 2: Esterification : Convert the carboxylic acid group to a methyl ester using reagents like methanol and a strong acid catalyst.
Step 3: Protection and Activation : Protect the amine group through carbamate formation, often using benzyl chloroformate.
Step 4: Coupling Reaction : Couple the activated ester with a phenyl group in the presence of a coupling agent (e.g., DCC) to form the desired product. Reaction conditions often include inert atmospheres, moderate to low temperatures, and the use of anhydrous solvents to ensure high yield and purity.
Industrial Production Methods
Scaling up the production involves optimizing the reaction conditions to ensure sustainability and cost-effectiveness:
Batch Reactors: : Used for precision control over reaction parameters.
Continuous Flow Systems: : Enhanced efficiency and consistent product quality.
Purification Techniques: : Recrystallization and chromatography to achieve high-purity final products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes mild oxidation reactions, typically at the phenyl rings.
Reduction: : Reductive amination is possible under catalytic hydrogenation conditions.
Substitution: : Electrophilic aromatic substitution reactions are common due to the presence of the phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: : PCC, Swern oxidation conditions.
Reducing Agents: : Hydrogen gas with palladium on carbon.
Substitution Reagents: : Halogens, nitrating agents, and sulfonation reagents.
Major Products Formed
Oxidation: : Formation of ketones or aldehydes at the phenyl rings.
Reduction: : Formation of amines or alcohols from respective functional groups.
Substitution: : Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Chiral Synthesis: : Used as a chiral auxiliary in enantioselective synthesis reactions.
Intermediate: : Acts as an intermediate in multi-step organic synthesis pathways.
Biology
Protein Interactions: : Studied for its potential in binding and modulating protein functions.
Enzyme Inhibition: : Investigated for its role as an inhibitor in enzyme-catalyzed reactions.
Medicine
Drug Development: : Utilized in the development of pharmacologically active compounds.
Pharmacokinetics: : Explored for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Chemical Manufacturing: : Employed in the synthesis of complex organic molecules.
Catalysis: : Functions as a catalyst or catalytic intermediate in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules:
Molecular Targets: : Typically targets enzymes and receptors with high affinity.
Pathways Involved: : Modulation of metabolic and signal transduction pathways leading to biological effects such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-phenyl-2-[(phenylmethoxy)carbonylamino]butanoate
Methyl 2-(4-methoxyphenyl)-2-[(phenylmethoxy)carbonylamino]acetate
Ethyl (2s)-2-phenyl-2-[(phenylmethoxy)carbonylamino]acetate
Uniqueness
Structural Configuration: : Its unique stereochemical configuration provides distinct reactivity and biological properties.
Reactivity Profile: : Exhibits a distinct set of reactions due to the specific positioning of functional groups.
Applications: : Unique applications in chiral synthesis and pharmaceutical research compared to its analogs.
Properties
IUPAC Name |
methyl (2S)-2-phenyl-2-(phenylmethoxycarbonylamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-16(19)15(14-10-6-3-7-11-14)18-17(20)22-12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3,(H,18,20)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCNUVWZZAARLI-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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